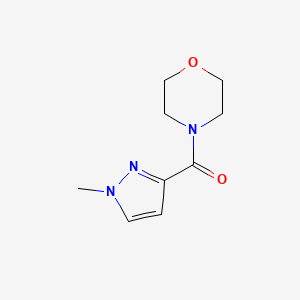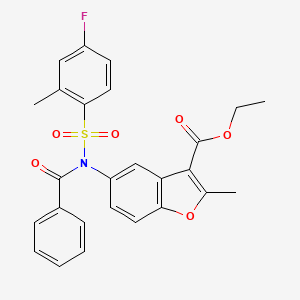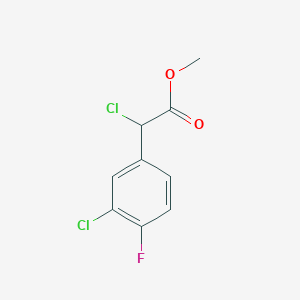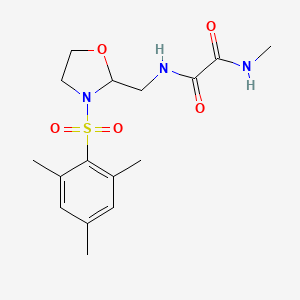
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. MPM is a small molecule inhibitor that has been shown to target specific enzymes and proteins in various biological pathways. In
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves the inhibition of specific enzymes and proteins in various biological pathways. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to bind to the active site of CDK5 and HDACs, thereby preventing their activity. This inhibition leads to various downstream effects such as cell cycle arrest, apoptosis, and changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone depend on the specific biological pathway that is targeted. For example, inhibition of CDK5 by (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone leads to the suppression of neuronal cell death and the improvement of cognitive function in animal models of neurological disorders. Inhibition of HDACs by (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone leads to the suppression of cancer cell proliferation and the reduction of inflammation in animal models of cancer and inflammation.
Advantages and Limitations for Lab Experiments
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target enzymes and proteins, which allows for effective inhibition at low concentrations. However, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone also has limitations. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has off-target effects, which can lead to unintended consequences in biological systems.
Future Directions
There are several future directions for the study of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone. One direction is the development of more potent and selective inhibitors of CDK5 and HDACs. Another direction is the investigation of the role of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone in other biological pathways and diseases. Additionally, the development of novel drug delivery systems for (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone could improve its bioavailability and efficacy in vivo. Overall, the study of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has significant potential for the development of new pharmacological therapies for various diseases.
Synthesis Methods
The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-morpholino-1-propene with 1-methyl-1H-pyrazol-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate product is then treated with a reducing agent such as sodium borohydride to produce the final product, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been extensively studied for its potential pharmacological applications in various diseases such as cancer, inflammation, and neurological disorders. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. For example, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and inflammation.
properties
IUPAC Name |
(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNOSGDKWEBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)
![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)
![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)
![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)